REACTION_SMILES
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[CH3:31][CH2:32][O:33][CH2:34][CH3:35].[CH:1]1([c:4]2[cH:5][c:6]([CH2:7][NH:8][C:9](=[O:10])[O:11][C:12]([CH3:13])([CH3:14])[CH3:15])[cH:16][cH:17][c:18]2[F:19])[CH2:2][CH2:3]1.[Cl:28][CH2:29][Cl:30].[ClH:27].[OH:20][C:21]([C:22]([F:23])([F:24])[F:25])=[O:26]>>[CH:1]1([c:4]2[cH:5][c:6]([CH2:7][NH2:8])[cH:16][cH:17][c:18]2[F:19])[CH2:2][CH2:3]1.[ClH:27]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NCc1ccc(F)c(C2CC2)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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|
Type
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product
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Smiles
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NCc1ccc(F)c(C2CC2)c1
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Name
|
|
Type
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product
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Smiles
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Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |